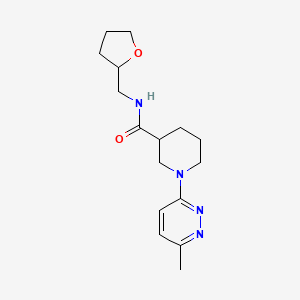

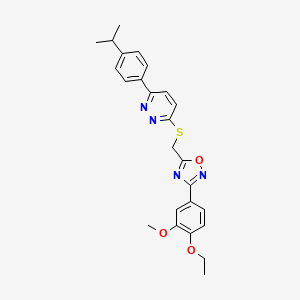

1-(6-methylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(6-methylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C16H24N4O2 and its molecular weight is 304.394. The purity is usually 95%.

BenchChem offers high-quality 1-(6-methylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-methylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Convergent, Stereoselective Synthesis

A study by Cann et al. (2012) detailed the development of a convergent, stereoselective, and economical synthesis for a potent calcitonin gene-related peptide (CGRP) receptor antagonist, showcasing advanced synthetic methodologies applicable to complex molecules (Cann et al., 2012).

Polyamide Formation

Research by Hattori and Kinoshita (1979) involved the synthesis of polyamides containing theophylline and thymine through addition reactions, highlighting the utility of specific functional groups in polymer chemistry (Hattori & Kinoshita, 1979).

Pharmaceutical Applications

Antipsychotic Agent Synthesis

Norman et al. (1996) explored heterocyclic carboxamides as potential antipsychotic agents, emphasizing the importance of structural variations in modulating receptor affinity and activity (Norman et al., 1996).

Catalytic Oxidative Cyclization-Alkoxycarbonylation

Bacchi et al. (2005) reported on the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, a method that could be relevant for the construction of complex molecules for pharmaceutical use (Bacchi et al., 2005).

Mecanismo De Acción

Target of Action

The primary target of this compound is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, is a protein that plays a crucial role in regulating the amount of cholesterol in the body .

Mode of Action

The compound is a It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug selectively inhibits PCSK9 protein synthesis . The inhibition of PCSK9 protein synthesis leads to a decrease in the amount of cholesterol in the body .

Biochemical Pathways

The compound affects the cholesterol metabolism pathway . By inhibiting the synthesis of PCSK9 protein, the compound reduces the amount of cholesterol in the body . This can have downstream effects on other biochemical pathways that involve cholesterol, such as the synthesis of steroid hormones .

Pharmacokinetics

The compound has good bioavailability due to its oral administration and liver targeting . It is converted to its active form in the liver, which allows it to act directly on its target, the PCSK9 protein

Result of Action

The result of the compound’s action is a reduction in plasma PCSK9 . This leads to a decrease in the amount of cholesterol in the body . The compound is well tolerated in rats and monkeys in vivo .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors These could include factors such as the individual’s diet, other medications they may be taking, and their overall health status.

Propiedades

IUPAC Name |

1-(6-methylpyridazin-3-yl)-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c1-12-6-7-15(19-18-12)20-8-2-4-13(11-20)16(21)17-10-14-5-3-9-22-14/h6-7,13-14H,2-5,8-11H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSXGFQTDPOUJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-methylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2993693.png)

![(E)-2-cyano-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2993695.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2993697.png)

![N-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2993703.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2993708.png)

![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((3,3,3-trifluoropropyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2993711.png)

![[5-[Hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/no-structure.png)